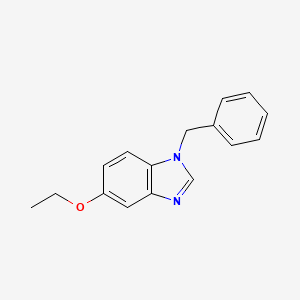1-Benzyl-5-ethoxybenzimidazole
CAS No.:
Cat. No.: VC10934563
Molecular Formula: C16H16N2O
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H16N2O |
|---|---|
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | 1-benzyl-5-ethoxybenzimidazole |
| Standard InChI | InChI=1S/C16H16N2O/c1-2-19-14-8-9-16-15(10-14)17-12-18(16)11-13-6-4-3-5-7-13/h3-10,12H,2,11H2,1H3 |
| Standard InChI Key | YZDNACDUHBTHRW-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)N(C=N2)CC3=CC=CC=C3 |
| Canonical SMILES | CCOC1=CC2=C(C=C1)N(C=N2)CC3=CC=CC=C3 |
Introduction
Structural and Physicochemical Properties of 1-Benzyl-5-ethoxybenzimidazole
Molecular Architecture and Stereoelectronic Features
1-Benzyl-5-ethoxybenzimidazole consists of a benzimidazole core (a benzene fused to an imidazole ring) with two distinct substituents:
-
N-1 benzyl group: Introduces steric bulk and aromatic π-system interactions.
-
C-5 ethoxy group: Provides electron-donating effects through the oxygen atom, potentially influencing electronic distribution across the heterocycle.
The compound’s molecular formula is C₁₆H₁₆N₂O, with a calculated molecular weight of 252.31 g/mol. Comparative data from 1-benzyl-5-methylimidazole (MW 172.23 g/mol) indicate that the ethoxy substitution increases molecular weight by ~46%, likely affecting solubility and partition coefficients .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 252.31 g/mol |
| LogP (Partition Coeff.) | ~3.1 (estimated) |
| Topological PSA | 38.7 Ų |
| Hydrogen Bond Donors | 1 (imidazole NH) |
| Hydrogen Bond Acceptors | 3 (imidazole N, ethoxy O) |
These properties suggest moderate lipophilicity, favoring passive cellular uptake, while the polar surface area may limit blood-brain barrier penetration .
Synthetic Methodologies and Optimization
Conventional Synthesis Routes
The synthesis of 1-benzyl-5-ethoxybenzimidazole can be inferred from methods used for analogous compounds. A two-step approach is typical:
-
Formation of the benzimidazole core:
Condensation of 4-ethoxy-1,2-diaminobenzene with a carboxylic acid derivative (e.g., benzyl cyanide) under acidic conditions. For example, Ranganathan et al. demonstrated that heating o-phenylenediamine derivatives with nitriles in HCl yields substituted benzimidazoles . -
N-alkylation:
Reaction of the intermediate 5-ethoxybenzimidazole with benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C. Kamijo et al. achieved 55–70% yields for similar N-benzylations using phase-transfer catalysis .
Microwave-Assisted Synthesis
Recent advancements in green chemistry have enabled rapid synthesis of benzimidazoles. Microwave irradiation reduces reaction times from hours to minutes while improving yields. For instance, a study synthesizing 6-substituted benzimidazoles reported 90–99% yields in 10–15 minutes using microwaves, compared to 70–91% over 6–12 hours via conventional heating . Applying this method to 1-benzyl-5-ethoxybenzimidazole could enhance efficiency and scalability.
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| Nocodazole | Tubulin polymerization | 0.02–0.1 μM |
| MBIC | Microtubules | 1.5–7.7 μM |
| Compound 5l | Colchicine binding site | 1.71 μM |
These data suggest that 1-benzyl-5-ethoxybenzimidazole may require structural optimization to achieve sub-micromolar potency .
Antimicrobial and Antiviral Applications
While the search results emphasize anticancer applications, benzimidazoles with alkoxy substituents have demonstrated broad-spectrum bioactivity. For example:
-
Antiviral effects: 5,6-dichloro derivatives inhibit HCMV replication by targeting viral DNA packaging .
-
Antibacterial activity: Ethoxy groups enhance membrane penetration in Gram-positive pathogens .
Structure-Activity Relationship (SAR) Considerations
Role of the N-1 Benzyl Group
-
Lipophilicity enhancement: Increases LogP by ~1.5 units compared to unsubstituted benzimidazoles, improving cell membrane permeability .
-
Steric effects: Bulkier substituents may hinder binding to planar DNA grooves but favor hydrophobic pockets in kinases .
Impact of the C-5 Ethoxy Substituent
-
Electronic modulation: The ethoxy group’s +M effect delocalizes electron density into the benzimidazole ring, potentially stabilizing interactions with π-acidic protein residues.
-
Metabolic stability: Ethoxy groups resist oxidative metabolism better than methyl or methoxy groups, prolonging half-life in vivo .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume